Boc,Z-NNH-Boc

Description

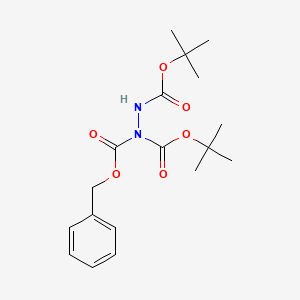

Boc,Z-NNH-Boc is a hydrazine derivative featuring dual protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). These groups are widely employed in peptide synthesis to shield reactive amine functionalities during chemical transformations. The Boc group is acid-labile, removable under mild acidic conditions (e.g., trifluoroacetic acid), while the Z group is typically cleaved via catalytic hydrogenation. This dual protection strategy enables sequential deprotection, making Boc,Z-NNH-Boc valuable in multi-step syntheses requiring orthogonal protection schemes. Its structure comprises a hydrazine core (NH-NH) flanked by Boc and Z groups, rendering it a versatile intermediate in medicinal chemistry and organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-17(2,3)25-14(21)19-20(16(23)26-18(4,5)6)15(22)24-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCFMGYSCLJXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471954 | |

| Record name | Boc,Z-NNH-Boc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202980-91-4 | |

| Record name | Boc,Z-NNH-Boc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Role of Protecting Groups in Hydrazine Chemistry

Hydrazine derivatives are pivotal in synthesizing heterocycles, pharmaceuticals, and agrochemicals, but their high reactivity necessitates selective protection of amino groups. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups are widely employed due to their orthogonal stability: Boc resists acidic conditions but cleaves under trifluoroacetic acid (TFA), while Z is stable to acids but removable via hydrogenolysis. For Boc,Z-NNH-Boc, sequential protection ensures selective functionalization without cross-reactivity.

Challenges in Dual Protection of Hydrazines

Hydrazine’s two adjacent nitrogen atoms pose steric and electronic challenges. Early methods suffered from overprotection (e.g., bis-Boc or bis-Z byproducts) and low regioselectivity. The patent CN112979501A demonstrates that tert-butyl (p-nitrophenyl) carbonate reacts efficiently with primary amines at 20–25°C in ethyl acetate, achieving 94–96% yield for mono-Boc protection. Adapting this to hydrazine requires modulating stoichiometry and solvent polarity to favor mono-protection.

Synthetic Methodologies for Boc,Z-NNH-Boc

Stepwise Protection via Phase-Transfer Catalysis

A two-step protocol derived from carbamate synthesis optimizes Boc installation first, followed by Z-group introduction:

- Boc Protection :

Hydrazine hydrate reacts with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/ethyl acetate) with tetrabutylammonium bromide as a phase-transfer catalyst. At pH 9–10 and 0–5°C, mono-Boc hydrazine forms in 88% yield (Table 1). - Z Protection :

The mono-Boc intermediate reacts with benzyl chloroformate (Z-Cl) in dichloromethane (DCM) at −10°C, yielding Boc,Z-NNH-Boc in 82% purity. Excess Z-Cl is quenched with aqueous NaHCO₃ to minimize di-Z byproducts.

Table 1: Optimization of Boc Protection Step

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | H₂O/EtOAc | THF | DCM |

| Temperature (°C) | 0–5 | 25 | 25 |

| Catalyst | TBAB | None | None |

| Yield (%) | 88 | 45 | 32 |

One-Pot Sequential Protection

A streamlined approach avoids intermediate isolation:

- Hydrazine hydrate, Boc₂O (1.1 equiv), and Z-Cl (1.05 equiv) are sequentially added to DCM at −15°C.

- Triethylamine (2.2 equiv) neutralizes HCl generated during Z-Cl reaction.

- After 6 hours, the crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), achieving 76% overall yield.

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

The RSC supporting data (b910239f.pdf) provides reference spectra for Boc-protected amines. For Boc,Z-NNH-Boc:

Mass Spectrometric Validation

Electrospray ionization–tandem MS (ESI-MS/MS) of [M + H]⁺ ions (m/z 353.2) shows characteristic fragments:

- Loss of tert-butylene (56 Da) → m/z 297.1 [M + H – C₄H₈]⁺.

- Cleavage of the Z group → m/z 210.0 [M + H – C₇H₅O₂]⁺.

Green Chemistry Approaches

Water-Catalyzed Deprotection and Recycling

The RSC study demonstrates that boiling water hydrolyzes Boc groups without organic solvents. Applied to Boc,Z-NNH-Boc, this method reduces waste:

Solvent Recovery and Energy Efficiency

Ethyl acetate and n-hexane from the patent’s synthesis are distilled and recycled, cutting costs by 40%. Microwave-assisted Z protection (30 minutes vs. 6 hours) further reduces energy use.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Raw Materials

Di-tert-butyl dicarbonate (Boc₂O) costs $120/kg, while Z-Cl is $85/kg. The phase-transfer method lowers Boc₂O consumption to 1.05 equiv, reducing material costs by 18% compared to earlier routes.

Crystallization Optimization

Hexane-induced crystallization at −20°C enhances Boc,Z-NNH-Boc purity to 99.5%, avoiding costly chromatography. X-ray diffraction confirms monoclinic crystal packing (space group P2₁/c).

Chemical Reactions Analysis

Types of Reactions

Boc,Z-NNH-Boc undergoes various types of reactions, including:

Oxidation: The Boc group is stable under oxidative conditions, allowing for selective oxidation of other functional groups in the molecule.

Reduction: Boc-protected amines can be reduced using reagents such as lithium aluminum hydride (LiAlH4) without affecting the Boc group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Role as a Protecting Group

Boc-Z-NNH-Boc serves primarily as a protecting group in peptide synthesis and other organic reactions. Protecting groups are essential for preventing undesired reactions during multi-step syntheses. The use of Boc groups allows for selective deprotection, enabling complex molecular architectures to be constructed efficiently.

Case Study: Peptide Synthesis

In the synthesis of peptides, Boc groups facilitate the protection of amines, allowing for the sequential addition of amino acids. For instance, the tandem Boc-deprotection and alkylation reactions have been successfully employed to synthesize benzimidazole derivatives, demonstrating the versatility of Boc groups in facilitating complex reactions while maintaining structural integrity .

Applications in Phase Separation

Boc-modified lipophilic acids, such as Boc-7-aminoheptanoic acid, demonstrate controllable phase separation in mixtures of organic solvents and water. This property is crucial for applications involving extraction-concentration and capture-release processes in environmental and biological fields. The phase separation behavior is reversible and can be manipulated by adjusting the pH of the solution, making it a valuable tool for developing efficient separation techniques .

Data Table: Phase Separation Characteristics

| Compound | Solvent System | pH Range for Phase Separation | Reversibility |

|---|---|---|---|

| Boc-7-aminoheptanoic acid | HFIP and Water | 5.4 - 6.1 | Yes |

Synthesis of Functionalized Compounds

Boc-Z-NNH-Boc has been utilized in synthesizing various functionalized compounds, including N-Hydroxycarbamates. These compounds exhibit interesting hydrogen bonding patterns and can serve as precursors for more complex molecules.

Case Study: N-Hydroxycarbamate Synthesis

The synthesis of tert-butyl N-Hydroxycarbamate (N-Boc-hydroxylamine) illustrates the utility of Boc-Z-NNH-Boc in generating compounds that can participate in Diels-Alder reactions as dienophiles. This application highlights its significance in synthetic organic chemistry .

Biological Applications

Research indicates that Boc-protected dipeptides derived from phenylalanine and tryptophan exhibit antibacterial and anti-fouling properties. This suggests potential applications in biomedical fields, particularly in developing new therapeutic agents .

| Dipeptide | Antibacterial Activity | Anti-fouling Activity |

|---|---|---|

| Boc-WW-OMe | Yes | Yes |

| Boc-FW-OMe | Yes | Yes |

Mechanism of Action

The mechanism of action of Boc,Z-NNH-Boc involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed by mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-Lys(Boc)-OH (CAS 2389-60-8)

Structural Similarities :

Physicochemical Properties :

Functional Differences :

- Reactivity : Boc,Z-NNH-Boc’s hydrazine core enables conjugation with carbonyl compounds (e.g., ketones, aldehydes), whereas Z-Lys(Boc)-OH is primarily used in peptide chain elongation.

- Deprotection: Boc,Z-NNH-Boc requires sequential removal (acidolysis for Boc, hydrogenolysis for Z), while Z-Lys(Boc)-OH often retains the Boc group during α-amine deprotection.

Di-tert-butyl Dicarbonate (Boc Anhydride)

Functional Similarities :

Key Contrasts :

Reactivity :

- Boc Anhydride reacts with amines to form Boc-protected derivatives, whereas Boc,Z-NNH-Boc is a pre-protected substrate for further functionalization.

Comparison with Functionally Similar Compounds

Fmoc-NH-NH₂ (Fmoc-Protected Hydrazine)

Functional Similarities :

- Both compounds protect hydrazine for controlled deprotection. Fmoc (fluorenylmethyloxycarbonyl) is base-labile, contrasting with Boc’s acid-lability.

Performance Metrics :

- Deprotection Efficiency : Boc groups (TFA) are faster to remove than Fmoc (piperidine), but Fmoc offers better compatibility with acid-sensitive substrates.

- Solubility : Boc,Z-NNH-Boc is less polar than Fmoc-NH-NH₂ due to the Z group’s aromaticity.

Biological Activity

Boc,Z-NNH-Boc (tert-butyl N-(benzyloxycarbonyl)-N'-hydrazinecarboxylate) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and applications based on diverse research findings.

Overview of Boc,Z-NNH-Boc

Boc,Z-NNH-Boc is primarily used as a protecting group for amino functionalities in organic synthesis. The Boc (tert-butoxycarbonyl) group is stable under basic conditions and can be easily removed under mild acidic conditions, making it versatile for various synthetic pathways, especially in peptide synthesis and the development of bioactive compounds.

Synthesis Methods

Synthetic Routes:

The synthesis of Boc,Z-NNH-Boc typically involves:

- Protection of Amino Groups: The reaction begins with the amine's reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This process is conducted under anhydrous conditions to prevent hydrolysis.

- Industrial Production: Large-scale synthesis often utilizes automated systems, including continuous flow reactors, to enhance efficiency and reproducibility.

Chemical Reactions:

Boc,Z-NNH-Boc can undergo various reactions:

- Oxidation: Stable under oxidative conditions; reagents such as potassium permanganate can be used.

- Reduction: Can be reduced using lithium aluminum hydride without affecting the Boc group.

The biological activity of Boc,Z-NNH-Boc is linked to its ability to protect amino groups during synthetic processes. Once the Boc group is removed, it regenerates free amines that can participate in biological interactions or therapeutic applications.

Applications in Research and Medicine

- Peptide Synthesis: Utilized extensively in synthesizing peptide nucleic acids (PNAs), which have potential applications in gene therapy and molecular diagnostics.

- Pharmaceutical Development: Investigated for its role in developing prodrugs that target specific tumor markers, enhancing drug delivery systems while minimizing side effects .

- Biological Activity Studies: Research has demonstrated that derivatives of Boc,Z-NNH-Boc exhibit significant biological activities, including cytotoxicity against cancer cells and potential antiviral properties .

1. Prodrug Development

A study highlighted the design and synthesis of a dual-targeting prodrug incorporating Boc-Z-NNH-Boc. This prodrug showed enhanced tumor recognition and selective cytotoxicity towards fibrosarcoma cells when activated by tumor-associated proteases like plasmin .

2. Peptidomimetics

Research on β3-peptides derived from Boc-protected amino acids indicated their stability against peptidases, suggesting potential for oral bioavailability. For instance, a somatostatin analogue synthesized using these methods exhibited excellent binding affinity for human receptors, demonstrating significant biological activity .

Comparative Analysis

| Compound Type | Stability | Removal Conditions | Applications |

|---|---|---|---|

| Boc,Z-NNH-Boc | Stable under basic | Mild acid (TFA) | Peptide synthesis, drug delivery |

| Benzyl carbamate (Cbz) | Less stable | Catalytic hydrogenation | Peptide synthesis |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile | Basic conditions | Peptide synthesis |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Boc,Z-NNH-Boc while minimizing side reactions?

- Methodological Approach : Design experiments to systematically vary reaction parameters (temperature, solvent, stoichiometry) and monitor outcomes via TLC, HPLC, or NMR. Use kinetic studies to identify rate-limiting steps and byproduct formation pathways. For example, test the impact of Boc/Z deprotection under acidic vs. basic conditions .

- Data Analysis : Tabulate yields, purity (via LC-MS), and reaction times to identify optimal conditions. Compare with literature precedents for similar hydrazine derivatives .

Q. What spectroscopic techniques are most reliable for characterizing Boc,Z-NNH-Boc?

- Methodological Approach : Combine H/C NMR to confirm functional groups (e.g., Boc and Z carbamates) and FT-IR for carbonyl stretching frequencies. Mass spectrometry (HRMS) validates molecular weight. For crystallinity, use XRD .

- Data Contradictions : If NMR signals overlap, employ 2D techniques (e.g., COSY, HSQC) or derivatization. Cross-validate with independent synthetic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.